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Introduction

CL4F8-6 is a branched-chain ionizable cationic lipid that has demonstrated significant potential
in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA
(mRNA) therapeutics.[1][2][3] Its unique chemical structure contributes to the stability and
fusogenicity of LNPs, facilitating efficient endosomal escape and delivery of mMRNA cargo into
the cytoplasm.[1][2][3] These characteristics make CL4F8-6 a compelling candidate for the
development of novel mMRNA-based therapies, including gene editing applications.

This document provides detailed application notes and experimental protocols for the use of
CL4F8-6 in targeted mRNA therapeutics, with a specific focus on in vivo gene editing in a
murine model.

Key Applications

The primary application of CL4F8-6 is as a key component of LNPs for the systemic delivery of
MRNA. Due to its favorable biocompatibility and high efficiency in liver targeting, it is
particularly well-suited for therapies aimed at liver-expressed genes. A notable application is in
the field of CRISPR-Cas9 gene editing, where LNPs formulated with CL4F8-6 can be used to
deliver Cas9 mRNA and single-guide RNA (sgRNA) to hepatocytes for targeted gene knockout.

[1]
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Data Presentation

Property Value Reference
Type lonizable Cationic Lipid [1]

pKa 6.14 [1]

Key Feature Branched-chain tail [1112][3]

Table 2: In Vivo Gene Editing Efficacy of CL4F8-6 LNPs
In Mice

Dosage (Total Genome Serum Protein

Target Gene . . Reference
RNA) Editing (%) Reduction (%)

Transthyretin
2.5 mg/kg 54% 77% [1]

(Ttr)

Experimental Protocols
Protocol 1: Formulation of CL4F8-6 Lipid Nanoparticles
(LNPs) for mRNA Delivery

This protocol describes the formulation of CL4F8-6 LNPs encapsulating mRNA using the
ethanol dilution method.

Materials:

CL4F8-6 (ionizable lipid)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2kK)

Ethanol, 200 proof
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« MRNA (e.g., Cas9 mRNA and sgRNA)

» Citrate buffer (pH 4.0)

o Phosphate-buffered saline (PBS), pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup
« Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

o Preparation of Lipid Stock Solution:

o Prepare individual stock solutions of CL4F8-6, cholesterol, DSPC, and DMG-PEG2kK in
ethanol.

o Combine the lipid stock solutions in a molar ratio of 50:38.5:10:1.5 (CL4F8-
6:Cholesterol:DSPC:DMG-PEG2k).[1][4]

o The final lipid concentration in the ethanol phase should be between 10-25 mM.
e Preparation of mRNA Solution:

o Dilute the mRNA (e.g., a mixture of Cas9 mRNA and sgRNA at a 1:2 weight ratio) in citrate
buffer (pH 4.0).[1]

e LNP Formulation:

o Set the flow rates of the microfluidic device to maintain a 3:1 aqueous to organic phase
ratio.

o Inject the lipid solution (in ethanol) into one port and the mRNA solution (in citrate buffer)
into another port of the microfluidic mixer.

o Collect the resulting LNP suspension.

 Dialysis and Concentration:
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o Transfer the LNP suspension to a dialysis cassette.

o Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove
ethanol and raise the pH.

o Concentrate the LNPs to the desired concentration using a suitable method like
ultrafiltration.

e Characterization:

o Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic
light scattering (DLS).

o Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,
RiboGreen assay).

Protocol 2: In Vivo Gene Editing of Transthyretin (Ttr) in
Mice using CL4F8-6 LNPs

This protocol details the in vivo administration of CL4F8-6 LNPs for CRISPR-Cas9 mediated
gene editing of the Ttr gene in mice.

Materials:

o CL4F8-6 LNPs encapsulating Cas9 mRNA and sgRNA targeting Ttr (prepared as in Protocol
1)

o C57BL/6 mice (or other suitable strain)

» Sterile PBS

« Insulin syringes (or other appropriate syringes for intravenous injection)
o Equipment for blood collection (e.qg., retro-orbital sinus or tail vein)

o ELISA kit for mouse Transthyretin (TTR)

o DNA extraction kit
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e PCR reagents and primers for the Ttr gene locus
e Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
e Animal Dosing:
o Dilute the CL4F8-6 LNP suspension in sterile PBS to the desired final concentration.

o Administer a single intravenous (1V) injection of the LNP formulation to mice via the tail
vein. Arecommended dose is 2.5 mg/kg of total RNA.[1]

e Sample Collection:

o Collect blood samples at predetermined time points (e.g., day 7, 14, and 28 post-injection)
to monitor serum TTR protein levels.

o At the end of the study, euthanize the mice and harvest the liver for genomic DNA
extraction.

e Analysis of Serum TTR Protein Levels:
o Isolate serum from the collected blood samples.

o Quantify the concentration of TTR in the serum using a commercially available mouse
TTR ELISA kit, following the manufacturer's instructions.[5][6][7][8][9]

e Analysis of Genome Editing Efficiency:
o Extract genomic DNA from the liver tissue using a DNA extraction Kkit.

o Amplify the target region of the Ttr gene using PCR with specific primers flanking the
SgRNA target site.

o Analyze the PCR products for insertions and deletions (indels) resulting from CRISPR-
Cas9 activity. This can be done using:
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» Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis.

» Next-Generation Sequencing (NGS) for a more comprehensive analysis of editing
outcomes.

o Calculate the percentage of genome editing as the ratio of reads with indels to the total
number of reads.
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Caption: Workflow for in vivo gene editing using CL4F8-6 LNPs.
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Caption: Mechanism of CL4F8-6 LNP-mediated mRNA delivery and gene editing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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